2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a secondary amine featuring a 1,2,4-oxadiazole ring substituted at position 3 with a phenyl group and at position 5 with a branched aliphatic amine chain. The compound has a molecular formula of C₁₃H₁₇N₃O (hydrochloride salt: C₁₃H₁₈ClN₃O) and a molecular weight of 231.3 g/mol (base) or 269.7 g/mol (hydrochloride, as inferred from related compounds) . Its structure combines the aromaticity of the phenyl group with the heterocyclic 1,2,4-oxadiazole core, which is known for metabolic stability and bioactivity in pharmaceuticals . Commercial availability is confirmed by suppliers like CymitQuimica and Enamine Ltd , highlighting its relevance in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3 |
InChI Key |
ORHFAVJIUVVIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the amine and methyl groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is , with a molecular weight of approximately 246.28 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that such compounds inhibited the growth of Staphylococcus aureus and Escherichia coli significantly .
Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies revealed that it could induce apoptosis in various cancer cell lines by disrupting mitochondrial functions and activating caspases. For example, one study reported a significant reduction in cell viability in MCF-7 breast cancer cells treated with similar oxadiazole derivatives .
Drug Development
COVID-19 Therapeutics : The ongoing COVID-19 pandemic has shifted focus towards developing antiviral agents targeting SARS-CoV-2. Compounds with the oxadiazole structure have been identified as potential inhibitors of the main protease (Mpro) of the virus. A recent study highlighted a series of 3-phenyl-1,2,4-oxadiazole derivatives that effectively inhibited Mpro with IC50 values around 5.27 μM . This positions derivatives like 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine as promising candidates for further research.
Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine exhibited significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Research
In vitro assays on MCF7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways. The mechanism involved increased caspase activity and alterations in mitochondrial membrane potential .
Data Summary
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The phenyl group at position 3 (as in the target compound and butalamine) is critical for aromatic interactions with biological targets, such as enzymes or receptors . Branched or bulky substituents (e.g., 2-methylpropan-1-amine in the target compound vs. diethylaminoethyl in proxazole) influence solubility, metabolic stability, and target binding affinity .
Alkyl substitutions (e.g., isopropyl in ) increase hydrophobicity, which may enhance blood-brain barrier penetration .
Chain Length and Functional Groups :
Biological Activity
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the oxadiazole family, known for its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The structure of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be represented as follows:
This molecular formula indicates the presence of a methyl group attached to the amine and an oxadiazole ring substituted with a phenyl group.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| HeLa | 2.41 | Caspase activation leading to cell death |
| PANC-1 | Not specified | Potential inhibition of HDAC activity |
In MCF-7 cells, the compound significantly increased p53 expression levels and caspase-3 cleavage, indicating its role in promoting apoptotic pathways . Furthermore, molecular docking studies suggest strong interactions between the compound and estrogen receptors, similar to those observed with Tamoxifen .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The results indicated that 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine exhibited significant radical scavenging ability comparable to ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2-Methyl-1-(3-phenyl... | 88.6 |
| Ascorbic Acid | 90.0 |
This suggests that the oxadiazole moiety contributes to its antioxidant properties .
Antibacterial Activity
The antibacterial activity of this compound has also been explored. Preliminary findings indicate effective inhibition against several bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 6.25 to 12.5 µg/mL .
Case Studies
Several case studies have been published focusing on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cell lines. The derivatives showed varying degrees of activity with some exhibiting IC50 values in the low micromolar range .
- Molecular Docking Studies : In silico studies demonstrated that modifications in the oxadiazole ring can enhance binding affinity to target proteins involved in cancer progression .
Q & A
Q. What are the common synthetic routes for 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, and how can purity be optimized during synthesis?
The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, describes a similar oxadiazole synthesis using tert-butyl carbamate intermediates and acid hydrolysis to yield amine hydrochlorides. Key steps include:
- Purification via recrystallization or column chromatography.
- Use of inert atmospheres (e.g., argon) to prevent oxidation .
- Analytical validation using HPLC or LC-MS to confirm >95% purity.
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- NMR : - and -NMR confirm the oxadiazole ring (e.g., signals at δ 8.5–9.0 ppm for aromatic protons) and the propan-1-amine backbone .
- X-ray crystallography : Used to resolve tautomeric ambiguities (e.g., planar oxadiazole rings with dihedral angles <5° relative to phenyl groups, as seen in ) .
- FT-IR : Peaks near 1650 cm indicate C=N stretching in the oxadiazole ring .
Q. What safety protocols are critical for handling this compound in the lab?
Based on safety data for structurally similar amines ( ):
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like Spns2 transporters ( ) or antioxidant enzymes ( ). However, discrepancies arise due to solvation effects not fully modeled in silico .
- Mitigation : Validate predictions with in vitro assays (e.g., fluorescence polarization for protein-ligand interactions) .
Q. What strategies resolve contradictory bioactivity results across cell-based assays?
Contradictions may stem from:
- Cell line variability : Test in multiple models (e.g., HEK293 vs. HeLa) to assess specificity.
- Metabolic stability : Use liver microsomes (e.g., human vs. murine) to evaluate compound half-life differences .
- Redox interference : Antioxidant assays (e.g., DPPH) may conflict with pro-oxidant effects in cancer cells ( ); validate with ROS-specific probes (e.g., H2DCFDA) .
Q. How does the 1,2,4-oxadiazole ring influence the compound’s pharmacokinetic properties?
- Lipophilicity : The oxadiazole ring increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may metabolize the oxadiazole moiety, as seen in related compounds ( ).
- Stability : The ring resists hydrolysis under physiological pH but degrades in strongly acidic/alkaline conditions .
Methodological Considerations
Q. How to design dose-response experiments for toxicity profiling?
- In vitro : Use MTT assays with IC calculations across 5–7 concentrations (e.g., 1 nM–100 µM). Include positive controls (e.g., doxorubicin) .
- In vivo : Apply OECD guidelines for acute toxicity (e.g., fixed-dose procedure in rodents) with histopathological analysis .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- GC-MS : Detect volatile byproducts (e.g., unreacted amines).
- HPLC-DAD : Monitor for oxadiazole ring degradation products (retention time shifts).
- Elemental analysis : Verify stoichiometry (e.g., CHNO) with <0.3% deviation .
Data Contradiction Analysis
Q. Why do antioxidant assays (e.g., FRAP) and pro-apoptotic effects conflict in some studies?
Q. How to address variability in receptor binding assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
